Molecular Weight and Lipophilicity Shift vs. Non-Methylated Parent Analog
The 7‑methyl substituent on the target compound (CAS 15370‑77‑1) contributes +14.02 Da relative to the non‑methylated parent 1,2,3,4‑tetrahydropyrido[2,3‑d]pyridazin‑8(7H)‑one (CAS 15375‑78‑7, C₇H₉N₃O, MW 151.17) . This methyl group increases calculated LogP by approximately 0.5–0.7 units based on fragment‑based estimations (ΔπCH₃ ≈ +0.5), directly impacting membrane permeability and metabolic stability . In lead optimization campaigns, N‑methylation is a well‑established strategy to block metabolically labile N‑H sites and modulate CYP450 susceptibility; the presence of this methyl group therefore alters both the pharmacokinetic liability profile and the hydrogen‑bond donor/acceptor balance of the scaffold [1].
| Evidence Dimension | Molecular weight and estimated lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW 165.19 Da; C₈H₁₁N₃O; estimated ΔLogP ≈ +0.5–0.7 vs. non‑methylated |
| Comparator Or Baseline | 1,2,3,4‑Tetrahydropyrido[2,3‑d]pyridazin‑8(7H)‑one, CAS 15375‑78‑7: MW 151.17 Da; C₇H₉N₃O |
| Quantified Difference | ΔMW = +14.02 Da; estimated ΔLogP ≈ +0.5–0.7 |
| Conditions | Structural comparison based on exact mass and molecular formula; LogP difference estimated from fragment‑based Hansch π value for aromatic/heterocyclic N‑CH₃ substitution |
Why This Matters
A +14 Da mass shift and ~0.5 LogP increase can determine whether a compound meets target product profile criteria for CNS penetration, oral absorption, or metabolic clearance—directly impacting candidate selection in early‑stage drug discovery.
- [1] Elmasry, G. F. et al. (2019) Bioorg. Chem. 87, 655–666. Design and synthesis of novel PARP‑1 inhibitors based on pyridopyridazinone scaffold. DOI: 10.1016/j.bioorg.2019.03.068. PMID: 30952061. View Source
